molecular formula C2H3ClF2O2S B566056 2,2-Difluoroethanesulfonyl chloride CAS No. 1033906-60-3

2,2-Difluoroethanesulfonyl chloride

Cat. No. B566056
M. Wt: 164.551
InChI Key: WTNIHKYYNJGJRA-UHFFFAOYSA-N
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Description

2,2-Difluoroethanesulfonyl chloride is a chemical compound with the molecular formula C2H3ClF2O2S . It has a molecular weight of 164.56 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2,2-Difluoroethanesulfonyl chloride involves several steps . One method involves the reaction of 2-bromo-1,1-difluoroethane with potassium thioacetate in DMF, followed by the addition of chlorine gas . The resulting intermediate is then treated with ammonia to yield 2,2-difluoroethanesulfonamide .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoroethanesulfonyl chloride consists of two carbon atoms, three hydrogen atoms, one chlorine atom, two fluorine atoms, two oxygen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

2,2-Difluoroethanesulfonyl chloride is a liquid at room temperature . It has a molecular weight of 164.56 .

Scientific Research Applications

Trifluoromethylation and Derivatives Synthesis

2,2-Difluoroethanesulfonyl chloride is closely related to trifluoromethanesulfonyl chloride (CF3SO2Cl), a reagent extensively used in trifluoromethylation, a process important for incorporating the trifluoromethyl group into various substrates. This chemical group is crucial for the development of pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of molecules. CF3SO2Cl, for instance, is used for direct trifluoromethylation and in reactions like trifluoromethylsulfenylation, trifluoromethylsulfinylation, sulfonylation, and chlorination, demonstrating the versatility of such sulfonate reagents in organic synthesis (Guyon, Chachignon, & Cahard, 2017). Moreover, CF3SO2Cl reacts under reductive conditions, distinguishing it from other similar reagents, and it is exclusively used for electrophilic chlorination, a critical reaction in enantioselective chlorination (Chachignon, Guyon, & Cahard, 2017).

Fluorination and Sulfonation in Drug Synthesis

The structural similarity of 2,2-Difluoroethanesulfonyl chloride to perfluoroalkyl/arylsulfonyl chlorides, which are used in the synthesis of various pharmaceuticals, indicates its potential utility in drug development. These chlorides react with aromatic/heterocyclic sulfonamides to form compounds that have shown strong affinities toward certain isozymes and are considered for novel types of drugs due to their water solubility and neutral pH solutions (Scozzafava et al., 2000).

Catalysis and Material Synthesis

2,2-Difluoroethanesulfonyl chloride might be involved in the synthesis of new materials and catalysts. For example, certain sulfonyl chlorides are used in the preparation of ionic liquids which act as efficient catalysts for chemical reactions, demonstrating the role of such compounds in enhancing reaction efficiency and offering environmental benefits (Shirini et al., 2014). Furthermore, the development of polysulfates and polysulfonates, materials known for their toughness and impact resistance, relies on reagents similar to 2,2-Difluoroethanesulfonyl chloride for the synthesis of these engineering polymers (Borman, 2017).

Safety And Hazards

2,2-Difluoroethanesulfonyl chloride is classified as dangerous, with hazard statements H227 and H314 . Precautionary statements include P210, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

properties

IUPAC Name

2,2-difluoroethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClF2O2S/c3-8(6,7)1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNIHKYYNJGJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292547
Record name 2,2-Difluoroethanesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoroethanesulfonyl chloride

CAS RN

1033906-60-3
Record name 2,2-Difluoroethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033906-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoroethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoroethane-1-sulfonyl chloride
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